molecular formula C10H13ClN4O B6434673 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone CAS No. 100241-18-7

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone

Cat. No.: B6434673
CAS No.: 100241-18-7
M. Wt: 240.69 g/mol
InChI Key: VXGOUGYFNCNEOQ-UHFFFAOYSA-N
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Description

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone is a chemical compound that features a piperazine ring substituted with a 6-chloropyridazinyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone typically involves the reaction of 6-chloropyridazine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
  • 2-(4-(6-Chloropyridazin-3-yl)piperazin-1-yl)ethan-1-ol
  • 6-Chloropyridazin-3-yl derivatives

Uniqueness: 1-[4-(6-Chloropyridazin-3-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethanone group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-8(16)14-4-6-15(7-5-14)10-3-2-9(11)12-13-10/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGOUGYFNCNEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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